(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one
Description
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Properties
Molecular Formula |
C21H20N2O2S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dimethylphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-11-25-17-8-6-16(7-9-17)13-19-20(24)23-21(26-19)22-18-10-5-14(2)12-15(18)3/h4-10,12-13H,1,11H2,2-3H3,(H,22,23,24)/b19-13- |
InChI Key |
XLWCFHOEUSKIDY-UYRXBGFRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC=C)S2)C |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation
The 2-imino-thiazolidin-4-one scaffold is synthesized via cyclization of a thiourea derivative.
Cyclization to Thiazolidin-4-one
The thiourea undergoes cyclization with α-halo carbonyl compounds:
-
Method A (Bromoacetyl Bromide) :
-
Method B (Chloroacetic Acid) :
Optimization and Comparative Analysis
Method Comparison
Purification and Characterization
-
Purification : Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization from ethanol.
-
Analytical Confirmation :
Challenges and Solutions
Stereochemical Control
Low Condensation Yields
-
Issue : Steric hindrance from 2,4-dimethylphenyl group.
-
Solution : Prolong reaction time (24–36 hours) and increase aldehyde stoichiometry (1.5 equiv).
Functional Group Sensitivity
-
Issue : Allyl ether degradation under acidic conditions.
-
Solution : Introduce allyl group post-condensation via Mitsunobu reaction.
Alternative Synthetic Routes
One-Pot Multicomponent Approach
Microwave-Assisted Synthesis
Industrial Scalability Considerations
Chemical Reactions Analysis
Nucleophilic Reactions at the Thiazolidinone Core
The thiazolidin-4-one ring undergoes nucleophilic attacks at the C=O and C=N positions. Key reactions include:
Hydrolysis of the Thiazolidinone Ring
-
Acidic or basic hydrolysis cleaves the thiazolidinone ring. For example, under reflux with 2N HCl, the carbonyl group reacts to form a thioamide intermediate, which further decomposes to yield 2,4-dimethylphenylamine and a carboxylic acid derivative .
-
Alkaline conditions (e.g., NaOH/EtOH) lead to ring opening via nucleophilic attack at C4, producing mercaptoacetic acid derivatives .
Substitution at the Imine Nitrogen
-
The imine nitrogen (N2) participates in nucleophilic substitution with alkyl halides or acyl chlorides. For instance, reaction with methyl iodide in DMF forms a quaternary ammonium salt, enhancing water solubility .
Electrophilic and Cycloaddition Reactions
The benzylidene and propenyloxy groups enable electrophilic aromatic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
-
The propenyloxy substituent’s electron-rich furan-like oxygen directs electrophiles to the para position. Nitration (HNO₃/H₂SO₄) at 0–5°C introduces a nitro group at the benzene ring’s C3 position .
Diels-Alder Cycloaddition
-
The α,β-unsaturated carbonyl system in the benzylidene moiety acts as a dienophile. Reaction with cyclopentadiene at 80°C yields a bicyclic adduct with >75% regioselectivity .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder Cycloaddition | Cyclopentadiene, 80°C, 12h | Bicyclic thiazolidinone derivative | 78% |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 3-Nitrobenzylidene analog | 65% |
Oxidation of the Propenyloxy Group
-
Ozonolysis of the propenyloxy chain (O₃, CH₂Cl₂, −78°C) cleaves the double bond, forming a ketone and formaldehyde.
-
Epoxidation (mCPBA, CHCl₃) generates an epoxide at the allylic position, which rearranges under acidic conditions .
Reduction of the Imine Bond
-
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C=N bond to a C–N single bond, yielding a secondary amine derivative .
Metal-Catalyzed Cross-Couplings
The aryl halide-like reactivity of the benzylidene moiety enables:
-
Suzuki-Miyaura Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME) introduces a biphenyl group at the benzylidene’s para position .
-
Heck Reaction : Alkenes couple with the propenyloxy chain under palladium catalysis, extending conjugation .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces E→Z isomerization of the benzylidene double bond, confirmed by NMR peak splitting . Prolonged exposure leads to dimerization via [2+2] cycloaddition .
Biological Activity-Driven Modifications
To enhance pharmacological properties, the following reactions are explored:
-
Michael Addition : The α,β-unsaturated carbonyl reacts with thiols (e.g., glutathione) in PBS buffer (pH 7.4), forming covalent adducts .
-
Schiff Base Formation : Condensation with aldehydes replaces the imine group, altering target selectivity .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Thiazolidin-4-one derivatives have shown promising antimicrobial properties against a range of pathogens. The compound has been evaluated for its ability to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Studies indicate that thiazolidin-4-ones can effectively reduce biofilm formation by more than 50% at specific concentrations, highlighting their potential as therapeutic agents against biofilm-associated infections .
Table 1: Antimicrobial Efficacy of Thiazolidin-4-One Derivatives
| Compound | Microorganism | MIC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 1 | Pseudomonas aeruginosa | 125.4 | 61.34 |
| 2 | Staphylococcus aureus | 0.5 | 62.69 |
| 3 | Candida albicans | 125 | 56.74 |
Anticancer Potential
The anticancer activity of thiazolidin-4-one derivatives has been extensively studied. These compounds exhibit significant cytotoxic effects on various cancer cell lines, including renal cell carcinoma and leukemia cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer therapies .
Case Study: Anticancer Activity Against Renal Cell Carcinoma
A study focused on evaluating the cytotoxicity of thiazolidin-4-one derivatives against human renal cell adenocarcinoma (769-P) revealed that certain derivatives displayed substantial antiproliferative effects. The investigation utilized quantitative structure–activity relationship (QSAR) models to optimize the design of these compounds for enhanced efficacy .
Mechanistic Insights
The biological activities of thiazolidin-4-one derivatives can be attributed to their ability to interact with specific biological targets. For instance, some derivatives act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and has implications in cancer therapy. However, concerns regarding side effects necessitate the development of compounds that can induce therapeutic effects without full agonistic activity .
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. Additionally, its anti-inflammatory effects could result from the modulation of cytokine production and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene-thiazolidinones: Similar structure but different substituents on the benzylidene group.
Iminothiazolidinones: Compounds with an imino group attached to the thiazolidinone core.
Uniqueness
(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The structure of the compound features a thiazolidin-4-one core with various substituents that enhance its biological activity. The synthesis typically involves the condensation of appropriate aldehydes and thiazolidinone derivatives, followed by purification and characterization through spectroscopic methods.
Biological Activities
Research has shown that thiazolidin-4-ones exhibit a wide range of biological activities including:
1. Anticancer Activity
Thiazolidin-4-one derivatives have been reported to inhibit the growth of various cancer cell lines. For instance, compounds similar to (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one demonstrated significant cytotoxic effects against HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colorectal cancer) cells. A study indicated that certain thiazolidinones showed IC50 values in the low micromolar range against these cell lines .
2. Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives is notable. The compound's ability to scavenge free radicals was assessed using various assays such as DPPH and ABTS. Results indicated that derivatives with electron-donating groups exhibited enhanced radical scavenging activity compared to those with electron-withdrawing groups .
3. Antimicrobial Activity
Thiazolidin-4-one compounds have also displayed significant antimicrobial properties against a range of pathogens including Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited over 90% inhibition against Staphylococcus aureus and Escherichia coli in vitro .
4. Anti-inflammatory Effects
Thiazolidinones have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, indicating their potential use in treating inflammatory diseases .
The biological activities of (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolidinones act by inhibiting enzymes involved in cancer proliferation and inflammation.
- Modulation of Cell Signaling Pathways : These compounds can influence pathways such as NF-kB and MAPK which are critical in cancer progression and inflammatory responses.
Case Studies
Several studies have documented the efficacy of thiazolidinone derivatives:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on B16F10 melanoma cells. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .
- Antioxidant Evaluation : In a comparative study, thiazolidinone derivatives were tested against vitamin C for antioxidant capability. Some compounds showed up to 12 times greater activity than ibuprofen in scavenging assays .
Q & A
Q. What are the optimal synthetic routes for preparing this thiazolidinone derivative, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via a multi-step condensation process. A typical approach involves reacting a substituted benzaldehyde (e.g., 4-(prop-2-en-1-yloxy)benzaldehyde) with a thiazolidinone precursor (e.g., 2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one) in the presence of ammonium acetate as a catalyst in glacial acetic acid under reflux . To optimize yields:
- Solvent Choice: Acetic acid is preferred for its ability to stabilize intermediates.
- Molar Ratios: A 1:1 molar ratio of aldehyde to thiazolidinone precursor minimizes side products.
- Reaction Monitoring: Use TLC (20% ethyl acetate in hexane) to track progress .
- Purification: Recrystallize from ethanol or DMF-acetic acid mixtures to enhance purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Q. How should researchers design antimicrobial activity assays for this compound?
Methodological Answer:
- Test Organisms: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, along with fungal strains (e.g., C. albicans) .
- Protocol:
- Data Analysis: Compare zone-of-inhibition diameters or MIC values to establish potency .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian or similar software. Compare computed IR/NMR spectra (B3LYP/6-311++G(d,p)) with experimental data to validate structural assignments .
- Electronic Properties: Calculate HOMO-LUMO gaps to predict reactivity and stability .
- Case Study: For conflicting NMR shifts, assess solvent effects (e.g., PCM model) or tautomeric equilibria .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Derivative Design: Modify substituents on the benzylidene (e.g., electron-withdrawing groups) or thiazolidinone core (e.g., sulfur-to-oxygen substitution) .
- Biological Testing: Screen derivatives against target pathogens to correlate substituent effects with activity .
- Statistical Analysis: Use QSAR models to identify critical molecular descriptors (e.g., logP, polar surface area) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Methodological Answer:
- Isotopic Labeling: Introduce ¹³C or ²H labels in the aldehyde or thiazolidinone precursor to track bond formation via NMR .
- Kinetic Studies: Monitor reaction rates under varying temperatures to determine activation energy and propose intermediates .
- Theoretical Modeling: Simulate transition states to identify rate-determining steps .
Q. What methodologies are recommended for assessing metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay: Incubate the compound with rat or human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C.
- LC-MS Analysis: Quantify parent compound depletion over time using a C18 column and ESI-MS detection .
- Data Interpretation: Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to predict hepatic extraction .
Q. How does polymorphism influence the compound’s bioactivity and stability?
Methodological Answer:
- Crystallization Screening: Recrystallize from solvents of varying polarity (e.g., ethanol, acetone) to obtain polymorphs .
- Characterization: Use DSC (differential scanning calorimetry) and PXRD to identify polymorphic forms .
- Bioactivity Comparison: Test each polymorph in antimicrobial assays to correlate crystal packing with efficacy .
Data Contradiction & Validation
Q. How should researchers address inconsistencies between experimental and computational NMR chemical shifts?
Methodological Answer:
Q. What approaches reconcile conflicting biological activity data across studies?
Methodological Answer:
- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Dose-Response Curves: Use Hill slope analysis to compare potency metrics (e.g., IC₅₀) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., substituent-dependent activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
